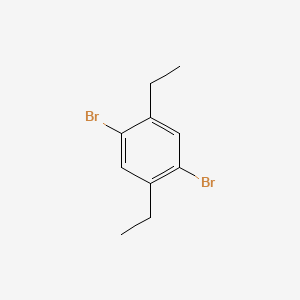

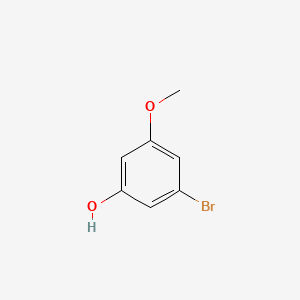

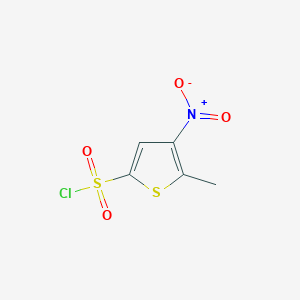

![molecular formula C9H14F3N3 B1287512 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine CAS No. 1006348-75-9](/img/structure/B1287512.png)

2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

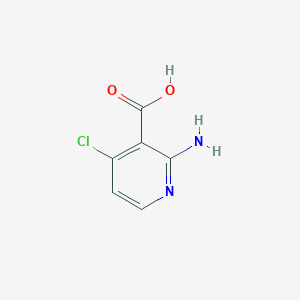

The compound "2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine" is a molecule that features a pyrazole ring, a common motif in medicinal chemistry due to its relevance in drug design. Pyrazoles are known for their diverse pharmacological activities, and the trifluoromethyl group often enhances the metabolic stability and bioavailability of pharmaceuticals .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One approach is the L-proline-catalyzed multicomponent domino reaction in aqueous media, which can construct densely functionalized pyrazoles . Although the specific compound is not mentioned, the methodology could potentially be adapted for its synthesis. Another relevant synthesis method involves the one-pot reaction of carboxylic acids with thionyl chloride and amines or pyrazoles, which could be a starting point for synthesizing the target compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a nitrogen-containing five-membered ring. The substitution pattern on the pyrazole ring, such as the trifluoromethyl group, can significantly influence the compound's electronic properties and conformation . The molecular structure analysis would focus on the electronic distribution, potential tautomeric forms, and the steric impact of substituents on the pyrazole core.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitutions and additions. For instance, reactions with nucleophiles like methanol or p-toluidine can lead to the formation of acyclic or heterocyclic compounds . The trifluoromethyl group in the compound of interest could influence its reactivity, potentially leading to unique reaction pathways or products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the compound's acidity, basicity, and solubility. The compound's lipophilicity, influenced by the methyl and trifluoromethyl substituents, would be crucial for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties .

Applications De Recherche Scientifique

Application in Pharmaceutical Chemistry

- Field : Pharmaceutical Chemistry

- Summary of Application : Compounds containing the trifluoromethyl group, such as fluoxetine, are used in the pharmaceutical industry. Fluoxetine is a selective serotonin reuptake inhibitor used as an antidepressant drug. It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .

- Results or Outcomes : Fluoxetine has been shown to be effective in treating a variety of mental health conditions, including depression, panic disorder, and obsessive-compulsive disorder .

Application in Synthesis of Methylguanidine Derivatives

- Field : Organic Chemistry

- Summary of Application : 2-Methyl-3-trifluoromethylaniline is used as a reactant in the synthesis of methylguanidine derivatives. These derivatives are prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .

- Results or Outcomes : The synthesis of these methylguanidine derivatives could potentially lead to the development of new diagnostic tools or treatments for neurodegenerative disorders .

Application in Agrochemicals

- Field : Agrochemistry

- Summary of Application : Trifluoromethyl pyrazole derivatives are prominent motifs in agrochemicals . They can be used in the synthesis of pesticides and herbicides.

- Results or Outcomes : The synthesis of these trifluoromethyl pyrazole derivatives could potentially lead to the development of new agrochemicals .

Application in Synthesis of Flunixin

- Field : Pharmaceutical Chemistry

- Summary of Application : 2-Methyl-3-trifluoromethylaniline may be used in the synthesis of an analgesic compound, flunixin . Flunixin is a nonsteroidal anti-inflammatory drug (NSAID), analgesic, and antipyretic used in horses, cattle and pigs.

- Methods of Application : The synthesis of flunixin involves the reaction of 2-Methyl-3-trifluoromethylaniline with 2-chloronicotinate in ethylene glycol .

- Results or Outcomes : The synthesis of flunixin provides a potent analgesic compound used in veterinary medicine .

Application in Synthesis of Pyrazole Derivatives

- Field : Organic Chemistry

- Summary of Application : 2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine could potentially be used in the synthesis of pyrazole derivatives . Pyrazole derivatives are important in medicinal chemistry due to their wide range of biological activities.

- Results or Outcomes : The synthesis of these pyrazole derivatives could potentially lead to the development of new therapeutic agents .

Application in Synthesis of FDA-Approved Drugs

- Field : Pharmaceutical Chemistry

- Summary of Application : Trifluoromethyl group-containing compounds, such as the one you mentioned, have been found in many FDA-approved drugs over the past 20 years . These drugs have been used for various diseases and disorders.

- Results or Outcomes : The synthesis of these FDA-approved drugs has led to the development of effective treatments for various diseases and disorders .

Orientations Futures

“2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine” could potentially be used in the synthesis of methylguanidine derivatives as prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .

Propriétés

IUPAC Name |

2-methyl-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3N3/c1-6(4-13)5-15-8(9(10,11)12)3-7(2)14-15/h3,6H,4-5,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBCPRSVJPVCNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(F)(F)F)CC(C)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598871 |

Source

|

| Record name | 2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |

CAS RN |

1006348-75-9 |

Source

|

| Record name | 2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

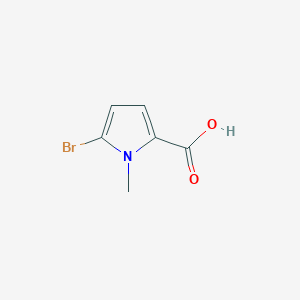

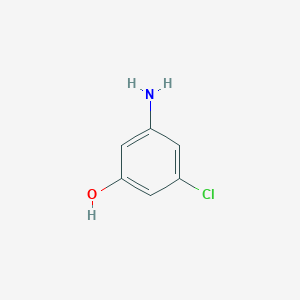

![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester](/img/structure/B1287432.png)